molecular formula C18H24ClFN4O B2959182 [(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride CAS No. 2418595-51-2

[(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride

Número de catálogo: B2959182
Número CAS: 2418595-51-2
Peso molecular: 366.87
Clave InChI: JQIFQACDRYYHSV-IDVLALEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a chiral pyrrolidine derivative featuring a 3-fluorophenyl substituent and a pyrazole-based methanone moiety, stabilized as a hydrochloride salt. The pyrazole ring (5-methyl-1-isopropyl) and pyrrolidine scaffold are common in pharmaceuticals and agrochemicals, implying possible applications in drug discovery or pest control .

Propiedades

IUPAC Name

[(3S,4R)-3-amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O.ClH/c1-11(2)23-12(3)7-17(21-23)18(24)22-9-15(16(20)10-22)13-5-4-6-14(19)8-13;/h4-8,11,15-16H,9-10,20H2,1-3H3;1H/t15-,16+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIFQACDRYYHSV-IDVLALEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)C)C(=O)N2CC(C(C2)N)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C(C)C)C(=O)N2C[C@H]([C@@H](C2)N)C3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound [(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride is a synthetic organic molecule with notable pharmacological potential. Its structure features a pyrrolidine ring, a pyrazole moiety, and an amino group, which contribute to its biological activity. This article focuses on the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H24ClFN4O
  • Molecular Weight : 366.87 g/mol
  • Purity : Typically around 95%.

Recent studies indicate that [(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride acts as a selective inhibitor of certain enzymes involved in metabolic pathways critical for cancer proliferation. Specifically, it has been shown to inhibit the enzyme human ornithine aminotransferase (hOAT) , which is implicated in the metabolism of proline and glutamate. This inhibition can lead to reduced tumor growth in hepatocellular carcinoma (HCC) models by disrupting metabolic reprogramming necessary for cancer cell survival .

Anticancer Activity

The compound has demonstrated significant anticancer properties in preclinical studies:

  • Inhibition of Tumor Growth : In vivo studies have shown that the compound effectively reduces tumor size and α-fetoprotein (AFP) levels in HCC mouse models .
  • Selective Targeting : It selectively inhibits hOAT without affecting other aminotransferases, making it a promising candidate for targeted cancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, the compound has exhibited moderate antibacterial activity against common pathogens:

  • E. coli : Inhibition zone of 17 mm.
  • S. aureus : Inhibition zone of 15 mm .

Case Studies

Several case studies have highlighted the efficacy of [(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone;hydrochloride:

  • HCC Model Study : A study demonstrated that pharmacological inhibition of hOAT using this compound led to a significant decrease in tumor growth and increased survival rates in HCC mice .
  • Antibacterial Efficacy : Comparative studies with structural analogs showed that while many similar compounds were inactive, this compound exhibited notable antibacterial effects, indicating its potential use as an antimicrobial agent .

Research Findings Summary

Study FocusFindings
Anticancer ActivityEffective hOAT inhibitor; reduced tumor size and AFP levels in HCC models .
Antimicrobial ActivityModerate antibacterial effects against E. coli and S. aureus .
MechanismDisruption of proline metabolism linked to cancer cell proliferation .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous molecules from the provided evidence, focusing on structural features, functional groups, and inferred applications.

Table 1: Structural and Functional Group Comparison

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound Pyrrolidine + Pyrazole 3-Fluorophenyl, Hydrochloride salt Likely CNS or enzyme-targeting pharmaceutical agent N/A
Fipronil Pyrazole Trifluoromethyl, sulfinyl group Broad-spectrum insecticide (GABA receptor antagonist) [1]
N-((S)-1-Amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide Hydrochloride Thiophene-carboxamide + Pyrazole Chlorothiophene, dual chloro-pyrazole Antiviral or kinase inhibitor candidate [3]
(R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one hydrochloride Pyrrolidinone + Pyrazolopyrimidine Ethoxy, chloro, fluorophenyl Oncology (kinase inhibition) [2]

Key Observations:

Halogenation Patterns: The target compound’s 3-fluorophenyl group contrasts with fipronil’s trifluoromethyl and sulfinyl groups , which enhance insecticidal activity but reduce mammalian toxicity. Fluorine in the target may improve metabolic stability compared to chlorine in ’s thiophene derivative .

Core Scaffolds: The pyrrolidine ring in the target compound provides conformational rigidity, unlike fipronil’s planar pyrazole. This may enhance selectivity for chiral targets (e.g., GPCRs) . ’s pyrrolidinone-pyrazolopyrimidine hybrid includes a fused heterocycle, which likely improves DNA/RNA binding (relevant in oncology) compared to the target’s simpler pyrazole-pyrrolidine system .

Pharmacological Implications :

  • The hydrochloride salt in the target compound and ’s molecule enhances solubility, favoring oral bioavailability. This contrasts with fipronil ’s neutral structure, optimized for cuticle penetration in insects .
  • The isopropyl group on the pyrazole in the target compound may reduce cytochrome P450 metabolism compared to ’s methyl substituent .

Research Findings and Gaps

  • Synthetic Accessibility: No yield or reaction conditions are documented for the target compound. However, ’s pyrrolidinone derivative was synthesized via asymmetric catalysis, suggesting similar routes may apply .
  • Biological Data : While fipronil and ’s compound have well-documented pesticidal and antiviral uses, respectively, the target compound’s activity remains uncharacterized in the provided evidence. Its structural similarity to kinase inhibitors (e.g., ) warrants further enzymatic assays .

Q & A

Basic: What synthetic routes are reported for preparing [(3S,4R)-3-Amino-4-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1-propan-2-ylpyrazol-3-yl)methanone hydrochloride?

Methodological Answer:
The synthesis typically involves:

Core Pyrrolidine Formation : Stereoselective construction of the (3S,4R)-pyrrolidine ring via cyclization or chiral auxiliary-mediated methods.

Pyrazole Coupling : Introduction of the 5-methyl-1-propan-2-ylpyrazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.

Hydrochloride Salt Formation : Treatment with HCl in aqueous conditions (e.g., 36.5% HCl at 50°C for 2–17 hours) to improve solubility and stability .
Key Considerations :

  • Purity is enhanced by recrystallization from water/ethanol mixtures.
  • Reaction monitoring via TLC or HPLC ensures intermediate stability, especially for acid-sensitive groups.

Basic: How is the stereochemical integrity of the (3S,4R) configuration validated?

Methodological Answer:

Chiral HPLC : Separation using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

X-ray Crystallography : Definitive confirmation of absolute configuration (e.g., as demonstrated for analogous pyrrolidine derivatives in ) .

Optical Rotation : Comparison with literature values for enantiomeric excess.
Data Example :

TechniqueConditions/ParametersReference Standard
Chiral HPLC90:10 Hexane/IPA, 1.0 mL/min(S)-Naproxen
X-rayCu Kα radiation, 100 KCCDC Deposition

Advanced: How can conflicting solubility data for the free base and hydrochloride salt be resolved?

Methodological Answer:

pH-Dependent Solubility Studies : Measure solubility in buffered solutions (pH 1–7) to identify optimal salt forms.

Solid-State Characterization : Use DSC and PXRD to compare crystallinity; amorphous forms may exhibit higher solubility but lower stability.

Counterion Screening : Test alternative salts (e.g., mesylate, tosylate) if HCl salt shows inconsistent solubility .
Case Study :

  • reports a 52.7% yield for a hydrochloride salt after heating to 50°C, suggesting temperature-sensitive solubility .

Advanced: What strategies address low yields in stereoselective pyrrolidine ring formation?

Methodological Answer:

Catalyst Optimization : Use chiral ligands like (R)-BINAP in asymmetric hydrogenation (e.g., for analogous pyrrolidines in ) .

Protecting Groups : Temporarily shield the amino group with Boc or Fmoc to prevent side reactions during cyclization.

Computational Modeling : DFT calculations predict transition-state energies to guide catalyst selection .
Example :

  • achieved 63.44 g scale synthesis using tert-butyldimethylsilyl (TBS) protection for hydroxyl groups, improving regioselectivity .

Advanced: How can molecular docking predict biological targets for this compound?

Methodological Answer:

Target Library Screening : Use AutoDock Vina or Schrödinger Suite to dock against kinases, GPCRs, or ion channels.

ADME Profiling : Predict pharmacokinetics (e.g., blood-brain barrier penetration) using SwissADME .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.